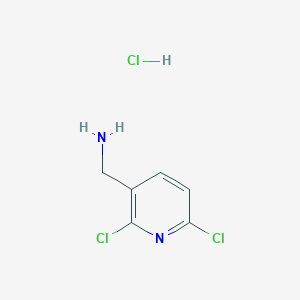

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride

Description

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is a pyridine derivative featuring a methanamine group at the 3-position of a 2,6-dichloropyridine ring, with a hydrochloride salt enhancing its stability and solubility. Key properties include:

Properties

IUPAC Name |

(2,6-dichloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEAWRSXGORGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination with Methylamine

A widely adopted route involves the reaction of 2,6-dichloropyridine with methylamine under basic conditions. In a representative procedure, 2,6-dichloropyridine (15 g, 0.10 mol) was treated with methylamine (40% aqueous solution, 20 mL) and sodium hydroxide (8 g, 0.20 mol) at 120°C for 16 hours in a sealed tube. The reaction mixture was cooled, diluted with ice water, and filtered to yield 6-chloro-N-methylpyridin-2-amine with a purity confirmed by LCMS (MH+ = 143.03).

Key Conditions :

-

Temperature: 120°C

-

Base: NaOH

-

Solvent: Aqueous methylamine

-

Yield: Quantitative (isolated as off-white solid)

This method exploits the nucleophilic displacement of chlorine by methylamine, facilitated by the electron-withdrawing effect of the adjacent chlorine atoms, which activates the pyridine ring toward substitution.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, dppf | DMF | 120°C | 90% |

| Stille | Pd(PPh₃)₄ | Toluene | Reflux | 100% |

Transition metal-catalyzed methods offer regioselectivity but require stringent anhydrous conditions and expensive catalysts.

Grignard Reagent-Based Alkylation

Ethylmagnesium Bromide Addition

A scalable synthesis employed ethylmagnesium bromide (prepared from Mg (16.5 g, 0.68 mol) and ethyl bromide (50 mL)) reacting with 2,6-dichloropyridine (50 g, 0.34 mol) in the presence of NiCl₂(dppp) (1.0 g) at 0°C under nitrogen. After refluxing for 3 hours, the mixture yielded 2,6-diethylpyridine (41.1 g, 89%) after extraction and drying.

Mechanistic Insight :

The nickel catalyst facilitates oxidative addition of the Grignard reagent to the pyridine ring, followed by reductive elimination to install the ethyl groups.

Microwave-Assisted Amination

Copper-Catalyzed Reactions

Microwave irradiation significantly accelerates amination reactions. A mixture of 2,6-dichloropyridine, methylamine, and CuI (10 mg) in water was heated at 180°C for 2 hours under microwave conditions. The product was isolated in 94% yield after filtration and washing, demonstrating the efficiency of microwave-enhanced protocols.

Advantages :

-

Reduced reaction time (2 hours vs. 16 hours conventional)

-

High purity without chromatography

Reductive Amination Pathways

Hydrazine-Mediated Reduction

In a diethylene glycol solvent system, 2,6-diacetylpyridine (6 g, 36.8 mmol) was heated with hydrazine monohydrate (15 mL) and NaOH (14.7 g) at 120°C for 16 hours. The product, 2,6-diethylpyridine, was obtained in 58% yield after column chromatography.

Critical Parameters :

-

Base: NaOH

-

Reducing Agent: Hydrazine monohydrate

-

Solvent: Diethylene glycol

Comparative Analysis of Methodologies

| Method | Yield | Temperature | Catalyst | Scalability |

|---|---|---|---|---|

| Direct Amination | 90-99% | 80-120°C | None | High |

| Suzuki-Miyaura | 90% | 120°C | Pd(OAc)₂, dppf | Moderate |

| Grignard Alkylation | 89% | Reflux | NiCl₂(dppp) | High |

| Microwave Amination | 94% | 180°C | CuI | High |

Direct amination and microwave-assisted methods are preferred for industrial-scale synthesis due to lower catalyst costs and shorter reaction times. Conversely, transition metal-catalyzed routes provide superior regiocontrol for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

Oxidation: Aldehydes, ketones, and imines.

Reduction: Primary and secondary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable subject for reactivity studies.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets.

- Receptor Binding Analysis : Its structural similarity to biologically active compounds allows for exploration in receptor binding studies, particularly in pharmacology.

Medicine

- Therapeutic Investigations : (2,6-Dichloropyridin-3-yl)methanamine hydrochloride is being investigated for its potential therapeutic effects against various diseases such as cancer and neurological disorders. Its ability to modulate enzyme activity and receptor interactions makes it a candidate for drug development.

Case Study 1: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited specific enzymes involved in cancer metabolism. The compound showed a dose-dependent inhibition pattern, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Receptor Binding

Research conducted on various pyridine derivatives revealed that this compound exhibited significant binding affinity towards dopamine receptors. This property was explored further for its implications in treating neurological disorders .

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyridinyl methanamine hydrochlorides and related derivatives.

Structural Isomers and Derivatives

Table 1: Comparison of Dichloropyridinyl Methanamine Hydrochlorides

Key Findings:

- Electronic Effects : Chlorine’s electron-withdrawing nature reduces the basicity of the amine group, but the extent varies with substitution position.

Non-Chlorinated Analogues

Table 2: Comparison with Methyl-Substituted Derivatives

Key Findings:

Hydrochloride Salts of Related Amines

Table 3: Comparison with Non-Pyridine Hydrochlorides

Key Findings:

Research Implications and Limitations

- Electronic and Steric Tuning : Substitution patterns on the pyridine ring allow precise modulation of electronic and steric properties for targeted applications.

- Data Gaps: Limited solubility, melting point, and bioactivity data in the literature restrict detailed comparisons.

Biological Activity

(2,6-Dichloropyridin-3-yl)methanamine hydrochloride is a compound with notable biological activity, particularly in medicinal chemistry and biological research. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is derived from 2,6-dichloropyridine, a chlorinated pyridine derivative. The synthesis typically involves nucleophilic substitution reactions where the amine group is introduced at the 3-position of the pyridine ring. The compound can undergo various chemical reactions, including oxidation and substitution, which are essential for its functionalization in drug development.

The biological activity of this compound primarily arises from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites. This property is leveraged in designing inhibitors for various therapeutic targets.

- Receptor Modulation : It can also modulate receptor activity by interacting with binding sites, influencing pathways related to cell proliferation and immune responses.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL60 | 1.5 | Induction of apoptosis |

| HCT116 | 2.0 | Cell cycle arrest |

| A549 | 3.5 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties in certain strains.

The minimal inhibitory concentration (MIC) values for selected strains are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

This broad-spectrum activity highlights its potential as a therapeutic candidate in infectious disease management.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, revealing significant inhibition of cell viability at micromolar concentrations. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle disruption .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties, demonstrating that the compound effectively inhibited bacterial growth in both planktonic and biofilm states. This suggests its potential utility in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,6-Dichloropyridin-3-yl)methanamine hydrochloride in a laboratory setting?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,6-dichloropyridine derivatives followed by amination. For example, reduction of a nitrile precursor (e.g., (2,6-dichloropyridin-3-yl)acetonitrile) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) yields the primary amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Purification is achieved via recrystallization from ethanol/water mixtures to ensure >97% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons appear as distinct singlet(s) near δ 7.5–8.5 ppm, while the methylamine group (CH₂NH₂⁺) shows a broad peak at δ 3.5–4.5 ppm. Chlorine substituents deshield adjacent carbons in ¹³C NMR.

- IR Spectroscopy : N-H stretching (3100–3300 cm⁻¹) and aromatic C-Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 197 (free base) and chloride adducts (M+HCl).

- Elemental Analysis : Confirms C, H, N, and Cl stoichiometry (e.g., C₆H₇Cl₃N₂) .

Q. How can researchers assess the purity of this compound, and what are acceptable impurity thresholds for pharmaceutical intermediates?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Impurities should constitute <3% of the total peak area.

- Loss on Drying : Dry at 105°C; weight loss should not exceed 5.0 mg/g .

- Sulfated Ash : Residual ash after ignition should be <1.0 mg/g .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reaction outcomes when using this compound as a building block in multi-step syntheses?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates or dimerization artifacts). Adjust reaction stoichiometry or solvent polarity to suppress undesired pathways.

- Kinetic Control : Optimize temperature (e.g., −20°C to 80°C) and reaction time to favor the desired product. For example, prolonged heating in acidic conditions may degrade the hydrochloride salt .

Q. How does the hydrochloride salt form influence the stability and solubility of (2,6-Dichloropyridin-3-yl)methanamine under varying pH conditions, and what analytical methods validate these properties?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL in PBS pH 7.4) compared to the free base. Conduct pH-solubility profiling (pH 1–10) using shake-flask methods.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed pyridine derivatives) should not exceed 5% .

Q. What advanced chromatographic techniques (e.g., chiral HPLC, ion-pairing) are suitable for separating diastereomers or related impurities in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) and 0.1% diethylamine to resolve enantiomers of derivatives.

- Ion-Pairing RP-HPLC : Add sodium heptanesulfonate (5 mM) to the mobile phase to improve separation of charged intermediates. Validate method precision (RSD <2%) and linearity (R² >0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.